molecular formula C4H8OS2 B12759067 Methylthiomethyl acetyl sulfide CAS No. 38634-59-2

Methylthiomethyl acetyl sulfide

Cat. No.: B12759067
CAS No.: 38634-59-2
M. Wt: 136.2 g/mol
InChI Key: NBPHYHUSNPKGSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methylthiomethyl acetyl sulfide can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl sulfide with silver nitrate under mild conditions . Another method utilizes dimethylsulfoxide (DMSO) as both the solvent and the methylthiomethyl source, reacting with carboxylic acids or phenols to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs the autocatalytic methylthiomethylation of carboxylic acids or phenols using DMSO. This method is favored due to its catalyst-free nature, broad substrate scope, and good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: Methylthiomethyl acetyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methylthiomethyl acetyl sulfide involves its interaction with molecular targets through its functional groups. The methylthiomethyl group can act as an activating group for amidation reactions, while the acetyl group can participate in nucleophilic acyl substitution reactions . These interactions enable the compound to exert its effects in various chemical and biological processes.

Properties

CAS No.

38634-59-2

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

S-(methylsulfanylmethyl) ethanethioate

InChI

InChI=1S/C4H8OS2/c1-4(5)7-3-6-2/h3H2,1-2H3

InChI Key

NBPHYHUSNPKGSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCSC

Origin of Product

United States

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